1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride
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Overview
Description
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxyethane moiety, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclopropyl group can lead to the formation of cyclopropyl ketones or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include bases like triethylamine, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Scientific Research Applications
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The cyclopropyl and methoxyethane moieties can influence the compound’s reactivity and selectivity in these reactions.
Molecular targets and pathways involved in the compound’s action include enzymes and receptors that can be modified through sulfonylation, leading to changes in their activity or function.
Comparison with Similar Compounds
1-Cyclopropyl-2-methoxyethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclopropyl and methoxyethane groups.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains an aromatic ring, which can influence its reactivity and applications.
Tosyl chloride (p-CH₃C₆H₄SO₂Cl): A commonly used sulfonyl chloride with a toluene group, often used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which can impart distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H11ClO3S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
1-cyclopropyl-2-methoxyethanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
IBIKIFFYLIODCG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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